molecular formula C10H7BrFNO2 B1435754 methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate CAS No. 1638759-63-3

methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate

Cat. No.: B1435754
CAS No.: 1638759-63-3
M. Wt: 272.07 g/mol
InChI Key: WNEWBCYCMPFEBA-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine and fluorine atoms on the indole ring, which can influence its chemical reactivity and biological activity .

Mechanism of Action

Target of Action

Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been found in many important synthetic drug molecules . Indole derivatives have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus .

Mode of Action

Indole derivatives bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . The interaction of these compounds with their targets leads to changes that result in their biological activities .

Biochemical Pathways

Indole derivatives affect various biochemical pathways. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities have created interest among researchers to synthesize a variety of indole derivatives .

Result of Action

The result of the action of this compound is primarily its antiviral activity. For example, indole derivatives have shown inhibitory activity against influenza A . The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, an indole derivative, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, it can dissolve in organic solvents such as ethanol, toluene, and dichloromethane, and it is insoluble in water . It is relatively stable at room temperature, but it may decompose when heated or in contact with strong acids or bases .

Biochemical Analysis

Biochemical Properties

Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression. This modulation can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of target genes, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure to the compound can lead to changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, toxic or adverse effects may be observed. For example, high doses of this compound can lead to hepatotoxicity or nephrotoxicity in animal models. Threshold effects have also been reported, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may have different biological activities compared to the parent compound. Additionally, this compound can affect the levels of specific metabolites, such as amino acids or nucleotides, by modulating the activity of metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. For example, this compound may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, it may be targeted to the endoplasmic reticulum, influencing protein folding and secretion. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate typically involves the bromination and fluorination of an indole precursor. One common method includes the reaction of 5-bromoindole with a fluorinating agent under controlled conditions to introduce the fluorine atom at the 6-position. The carboxylate group is then introduced through esterification reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination processes, followed by purification steps to isolate the desired product. These methods are optimized for yield and purity, often using automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-1H-indole-3-carboxylate
  • Methyl 6-fluoro-1H-indole-3-carboxylate
  • Methyl 5-chloro-6-fluoro-1H-indole-3-carboxylate

Uniqueness

Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate is unique due to the simultaneous presence of both bromine and fluorine atoms on the indole ring. This dual substitution can significantly impact its chemical reactivity and biological activity compared to similar compounds with only one halogen atom .

Properties

IUPAC Name

methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-15-10(14)6-4-13-9-3-8(12)7(11)2-5(6)9/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEWBCYCMPFEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=CC(=C(C=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901186123
Record name 1H-Indole-3-carboxylic acid, 5-bromo-6-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901186123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638759-63-3
Record name 1H-Indole-3-carboxylic acid, 5-bromo-6-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638759-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-carboxylic acid, 5-bromo-6-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901186123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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